molecular formula C11H8BrClN2 B13145171 4-(Bromomethyl)-2-chloro-3,3'-bipyridine

4-(Bromomethyl)-2-chloro-3,3'-bipyridine

Cat. No.: B13145171
M. Wt: 283.55 g/mol
InChI Key: XGSUXUCWWARMNS-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-chloro-3,3’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are known for their versatile applications in various fields, including chemistry, biology, and materials science. The presence of bromomethyl and chloro substituents on the bipyridine core makes this compound particularly interesting for synthetic chemists due to its potential reactivity and functionalization capabilities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-chloro-3,3’-bipyridine typically involves the bromination of a suitable bipyridine precursor. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator. The reaction is usually carried out in an organic solvent such as dichloromethane or acetone under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of 4-(Bromomethyl)-2-chloro-3,3’-bipyridine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-chloro-3,3’-bipyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-(Azidomethyl)-2-chloro-3,3’-bipyridine, while Suzuki-Miyaura coupling with phenylboronic acid produces 4-(Phenylmethyl)-2-chloro-3,3’-bipyridine .

Scientific Research Applications

4-(Bromomethyl)-2-chloro-3,3’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-chloro-3,3’-bipyridine involves its ability to undergo various chemical transformations. The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The chloro substituent can also influence the compound’s reactivity and stability by affecting the electronic properties of the bipyridine core .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)-2-chloropyridine
  • 4-(Bromomethyl)-3-chloropyridine
  • 4-(Bromomethyl)-2,3’-bipyridine

Uniqueness

4-(Bromomethyl)-2-chloro-3,3’-bipyridine is unique due to the presence of both bromomethyl and chloro substituents on the bipyridine core. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a broader range of chemical transformations and applications .

Properties

Molecular Formula

C11H8BrClN2

Molecular Weight

283.55 g/mol

IUPAC Name

4-(bromomethyl)-2-chloro-3-pyridin-3-ylpyridine

InChI

InChI=1S/C11H8BrClN2/c12-6-8-3-5-15-11(13)10(8)9-2-1-4-14-7-9/h1-5,7H,6H2

InChI Key

XGSUXUCWWARMNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CN=C2Cl)CBr

Origin of Product

United States

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